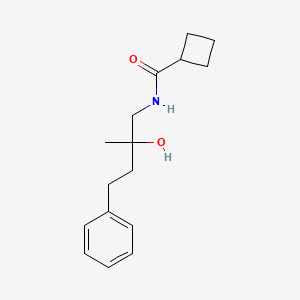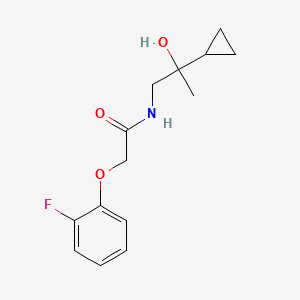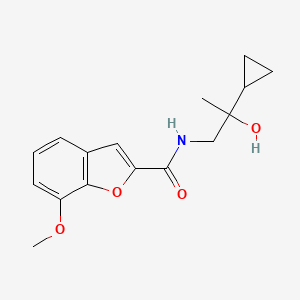
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide (CHPMSB) is an organic compound belonging to the class of compounds known as sulfonamides. It is a white crystalline solid that is soluble in water, alcohols, and ethers. CHPMSB is an important research tool in the field of organic chemistry, as it is used in the synthesis of various organic compounds. Its primary use is in the synthesis of pharmaceuticals, such as antibiotics, anti-cancer drugs, and other drugs.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide has a wide range of scientific research applications. It is used as a starting material in the synthesis of various organic compounds, including antibiotics, anti-cancer drugs, and other drugs. It is also used in the synthesis of polymers, such as polyurethanes and polyamides. This compound is also used in the synthesis of organic catalysts, such as palladium and ruthenium catalysts, which are used in organic synthesis.
Mechanism of Action
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide acts as a catalyst in the synthesis of organic compounds. It catalyzes the reaction of two substrates, such as aldehydes and ketones, to form a new compound. The reaction occurs through a nucleophilic substitution reaction, in which the nucleophile (the this compound molecule) attacks the electrophile (the substrate molecule). This results in the formation of a new covalent bond between the two molecules.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It also has anti-inflammatory and anti-bacterial properties. It has been used to treat bacterial infections, such as urinary tract infections, and has been shown to be effective in treating certain types of cancer.
Advantages and Limitations for Lab Experiments
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive starting material, and it is easy to obtain. It is also a relatively stable compound and does not decompose easily. However, it is also a relatively reactive compound and can react with other compounds in the reaction mixture. It is also sensitive to light, so it should be stored in a dark environment.
Future Directions
The future of N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide is promising. It has a wide range of applications in the synthesis of organic compounds, and its use in the synthesis of pharmaceuticals is likely to increase in the future. It is also being explored for its potential use in the synthesis of polymers, such as polyurethanes and polyamides, and catalysts, such as palladium and ruthenium catalysts. Additionally, its potential use in the treatment of cancer and other diseases is being investigated. Finally, its potential use in the development of new drugs and other compounds is being explored.
Synthesis Methods
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide is synthesized from the reaction of benzamide and 2-cyclopropyl-2-hydroxypropyl methyl sulfide in the presence of an acid catalyst. The reaction is carried out at room temperature and the reactants are mixed in a 1:1 molar ratio. The reaction is complete in approximately 1 hour and yields a white crystalline solid.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-14(17,10-7-8-10)9-15-13(16)11-5-3-4-6-12(11)18-2/h3-6,10,17H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZKBUMRUBSTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1SC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione hydrochloride](/img/structure/B6488392.png)
![1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6488393.png)
![2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6488397.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488401.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6488418.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B6488420.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide](/img/structure/B6488427.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6488436.png)


![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6488454.png)
![1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B6488456.png)


